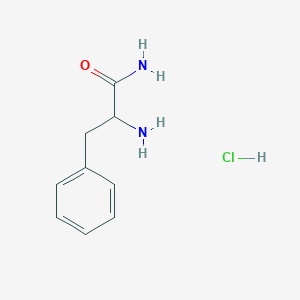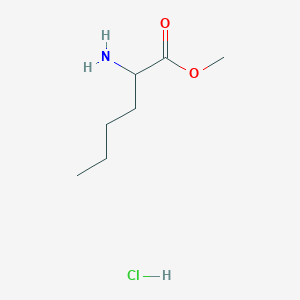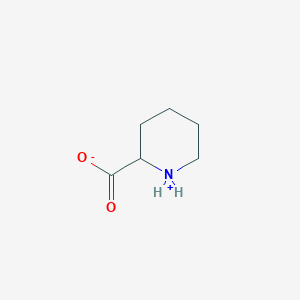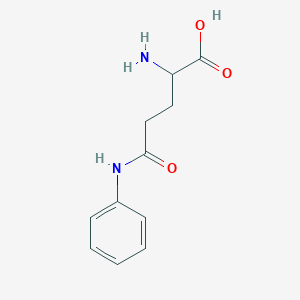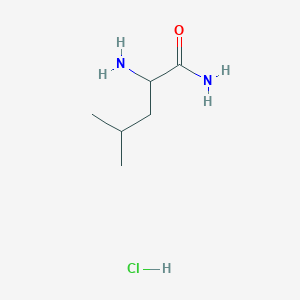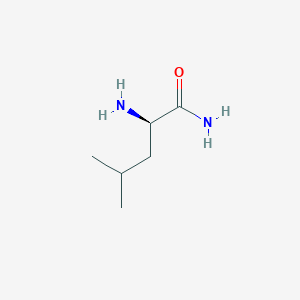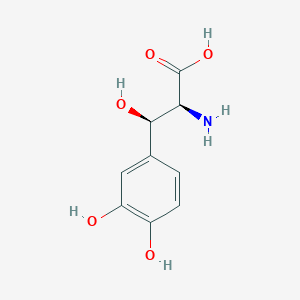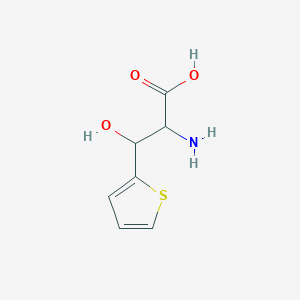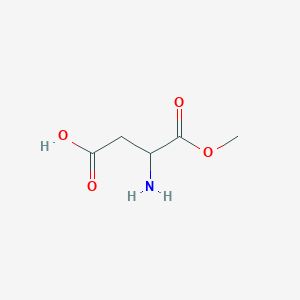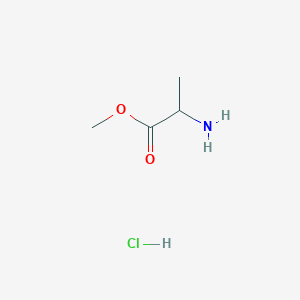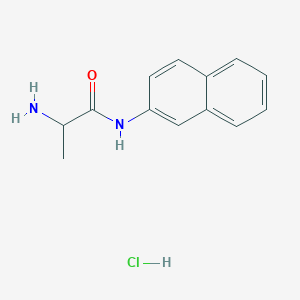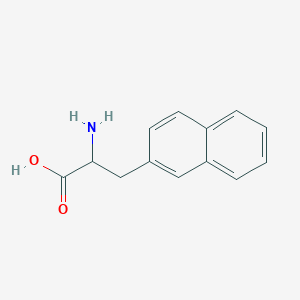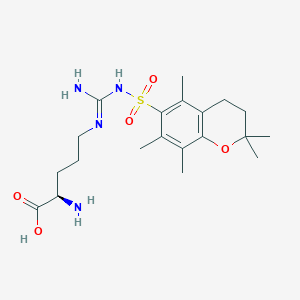
H-D-Arg(Pmc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-D-Arg(Pmc)-OH, also known as N-ω-(2,2,5,7,8-Pentamethylchroman-6-sulfonyl)-D-arginine, is a derivative of the amino acid arginine. This compound is often used in peptide synthesis and has applications in various fields of scientific research. The presence of the pentamethylchroman-6-sulfonyl group provides unique properties that make it valuable in biochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Arg(Pmc)-OH typically involves the protection of the arginine side chain with the pentamethylchroman-6-sulfonyl group. This protection is crucial for preventing unwanted side reactions during peptide synthesis. The process generally includes:
Protection of the guanidine group: The guanidine group of arginine is protected using pentamethylchroman-6-sulfonyl chloride in the presence of a base such as triethylamine.
Coupling reactions: The protected arginine is then coupled with other amino acids or peptides using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Deprotection: After the desired peptide sequence is synthesized, the pentamethylchroman-6-sulfonyl group is removed using specific deprotection conditions, such as treatment with trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of protected arginine: Large quantities of arginine are protected with pentamethylchroman-6-sulfonyl chloride.
Automated peptide synthesizers: These machines are used to couple the protected arginine with other amino acids, streamlining the production process.
Purification and quality control: The final product is purified using techniques like high-performance liquid chromatography (HPLC) and subjected to rigorous quality control to ensure consistency and purity.
化学反应分析
Types of Reactions
H-D-Arg(Pmc)-OH undergoes various chemical reactions, including:
Substitution reactions: The pentamethylchroman-6-sulfonyl group can be substituted with other protecting groups or functional groups.
Coupling reactions: It readily participates in peptide coupling reactions to form longer peptide chains.
Deprotection reactions: The removal of the pentamethylchroman-6-sulfonyl group is a critical step in peptide synthesis.
Common Reagents and Conditions
Substitution reactions: Reagents like pentamethylchroman-6-sulfonyl chloride and bases such as triethylamine are commonly used.
Coupling reactions: Peptide coupling reagents like DCC or EDC are employed.
Deprotection reactions: Trifluoroacetic acid (TFA) is often used to remove the protecting group.
Major Products Formed
The major products formed from these reactions include:
Protected peptides: Intermediate peptides with the pentamethylchroman-6-sulfonyl group still attached.
Final peptides: Fully deprotected peptides ready for further biochemical studies.
科学研究应用
H-D-Arg(Pmc)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function.
Biology: Researchers use it to create peptides that can be used as probes or inhibitors in biological assays.
Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of peptides for various industrial applications, including enzyme inhibitors and diagnostic tools.
作用机制
The mechanism of action of H-D-Arg(Pmc)-OH primarily involves its role as a protected arginine derivative in peptide synthesis. The pentamethylchroman-6-sulfonyl group protects the guanidine group of arginine, preventing unwanted side reactions during peptide coupling. This protection is crucial for the accurate synthesis of peptides, which can then be used to study molecular targets and pathways in various biological systems.
相似化合物的比较
H-D-Arg(Pmc)-OH can be compared with other protected arginine derivatives, such as:
H-D-Arg-NH2.2HCl: This compound is a synthetic drug that acts as a dopaminergic agonist and has antipsychotic effects.
H-D-Arg(Pmc)-2-chlorotrityl resin: This resin is used for solid-phase peptide synthesis and offers less acid-lability compared to other resins.
The uniqueness of this compound lies in its specific protecting group, which provides stability and selectivity during peptide synthesis, making it a valuable tool in biochemical research.
属性
IUPAC Name |
2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O5S/c1-11-12(2)17(13(3)14-8-9-20(4,5)29-16(11)14)30(27,28)24-19(22)23-10-6-7-15(21)18(25)26/h15H,6-10,21H2,1-5H3,(H,25,26)(H3,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJFAMZEBZRDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
